(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethyl and methyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general reaction scheme is as follows:
Starting Materials: 4-Ethylbenzaldehyde and 4-Methylacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its α,β-unsaturated carbonyl system can undergo Michael addition reactions with thiol groups in proteins, affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-Nitrophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of ethyl and methyl substituents on the phenyl rings. These substituents can influence the compound’s reactivity, solubility, and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H16O
- Molecular Weight : 252.31 g/mol
- CAS Number : 721422-11-3
Chalcones are known for their diverse biological activities, primarily attributed to their ability to interact with various biological targets. The presence of ethyl and methyl substituents on the phenyl rings can influence the compound's reactivity and biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of chalcones, including this compound. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Chalcones
Compound Name | MIC (μg/mL) | Target Organisms |
---|---|---|
This compound | 15 | Staphylococcus aureus |
(E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 12 | Escherichia coli |
(E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 10 | Pseudomonas aeruginosa |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Chalcones have also been investigated for their anticancer potential. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.
Case Study: Anticancer Effects
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:
- IC50 Values :
- MCF-7: 20 μM
- A549: 25 μM
The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.
The biological activity of this compound can be attributed to its ability to act as a Michael acceptor, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Chalcones exhibit variability in their biological activities based on structural modifications. For instance, substituents like methoxy or halogen groups can enhance or diminish activity.
Table 2: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
(E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | High | Moderate |
(E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Low | High |
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGDHSHHURPD-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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